o-Cresol |A-D-Glucurónido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

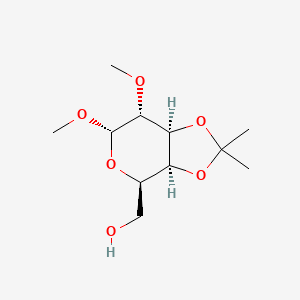

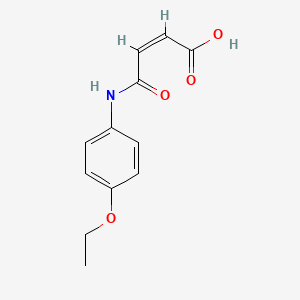

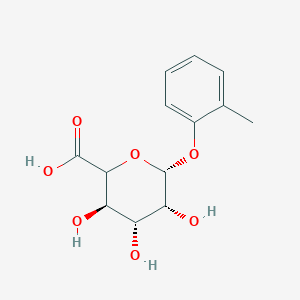

O-Cresol alpha-D-Glucuronide, also known as O-Cresol alpha-D-Glucuronide, is a useful research compound. Its molecular formula is C₁₃H₁₆O₇ and its molecular weight is 284.26. The purity is usually 95%.

BenchChem offers high-quality o-Cresol alpha-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Cresol alpha-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación del Cáncer

Estudios recientes han investigado el papel de los conjugados glucurónidos como o-Cresol |A-D-Glucurónido en la investigación del cáncer. Pueden influir en el comportamiento de las células cancerosas, incluyendo su proliferación y respuesta a la quimioterapia, lo que los convierte en un tema de interés para el desarrollo de nuevas estrategias contra el cáncer {svg_1}.

Mecanismo De Acción

Target of Action

o-Cresol β-D-Glucuronide, also known as o-Cresol beta-D-Glucuronide, is a derivative of phenol and is an isomer of p-cresol and m-cresol Cresols in general are known to have bactericidal, pesticidal, and disinfectant properties .

Mode of Action

Cresols, in general, are known to exert their effects through their interaction with microbial cell membranes, leading to leakage of cell contents and ultimately cell death .

Biochemical Pathways

It is known that cresols are mainly conjugated with glucuronic acid and inorganic sulfate, which are key components of phase ii drug metabolism pathways .

Pharmacokinetics

It is known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

Cresols, in general, are known to cause cell death through their interaction with microbial cell membranes .

Action Environment

It is known that cresols are stable but sensitive to light and air . They are combustible and incompatible with oxidizing agents and alkalis .

Direcciones Futuras

Future research could focus on the role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development . Inhibiting gmGUS activity has been shown to affect drug disposition, resulting in reduced toxicity in the G.I. tract and enhanced efficacy systemically . This suggests that manipulating gmGUS activity could be effective in preventing/treating local or systemic diseases .

Análisis Bioquímico

Biochemical Properties

o-Cresol beta-D-Glucuronide is believed to act as a substrate for the enzyme glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule. This reaction is part of the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics.

Cellular Effects

The cellular effects of o-Cresol beta-D-Glucuronide are not well-studied. Related compounds such as p-Cresol have been shown to have effects on cells. For example, p-Cresol exposure resulted in concentration- and time-dependent changes in oxidative stress, glutathione concentration, and cellular necrosis at toxicologically relevant conditions

Molecular Mechanism

It is known that glucuronides can act as antagonists at the principal lipopolysaccharide receptor TLR4 . This suggests that o-Cresol beta-D-Glucuronide may exert its effects at the molecular level through interactions with specific receptors or proteins.

Temporal Effects in Laboratory Settings

It is known that glucuronides are generally stable and resistant to degradation

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of o-Cresol beta-D-Glucuronide in animal models. Related compounds such as p-Cresol have been studied. For instance, the administration of a non-toxic dose of p-Cresol improved glucose tolerance in mice

Metabolic Pathways

o-Cresol beta-D-Glucuronide is involved in the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule, catalyzed by the enzyme glucuronosyltransferase.

Transport and Distribution

Glucuronides are generally known to be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

Glucuronides are generally thought to be localized in the cytoplasm

Propiedades

IUPAC Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZSICMSBXXRN-YWNZWZMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.